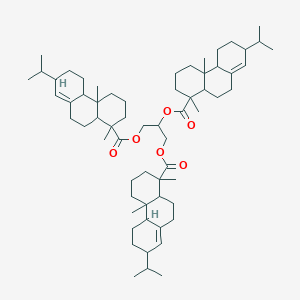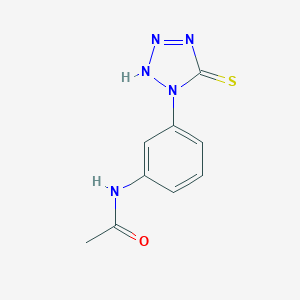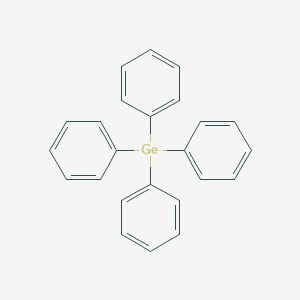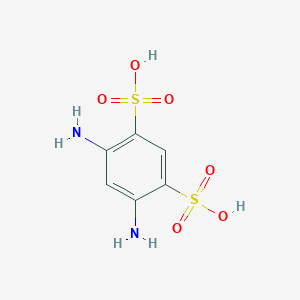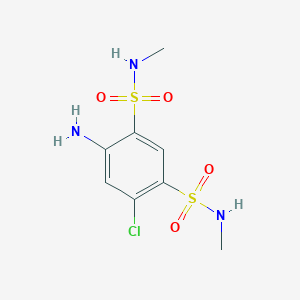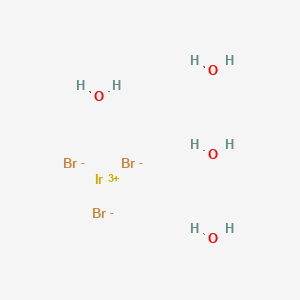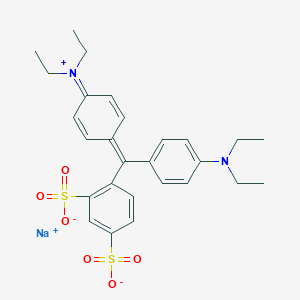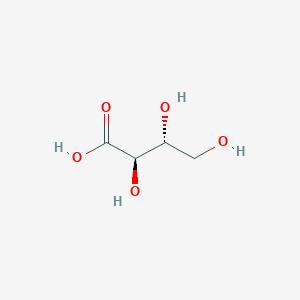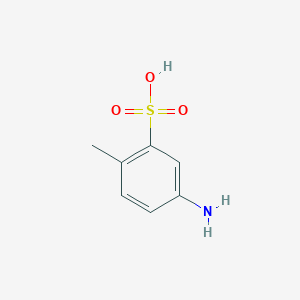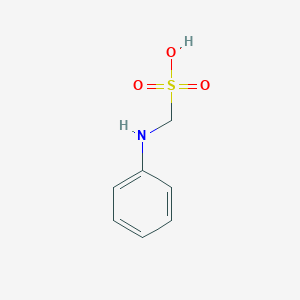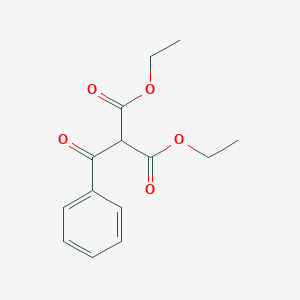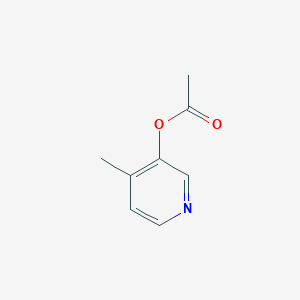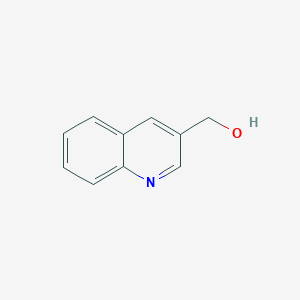
Quinolin-3-ylméthanol
Vue d'ensemble
Description
Quinolin-3-ylmethanol is an organic compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring Quinolin-3-ylmethanol is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the third position of the quinoline ring
Applications De Recherche Scientifique
Quinolin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and materials science.
Biology: Quinoline derivatives, including Quinolin-3-ylmethanol, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents.
Medicine: Quinolin-3-ylmethanol and its derivatives are investigated for their potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
Target of Action
Quinolin-3-ylmethanol, like other quinolines, primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
Quinolin-3-ylmethanol interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, inhibiting DNA synthesis . The cytotoxicity of quinolines is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
Quinolin-3-ylmethanol affects the tryptophan–kynurenine pathway, leading to substantial increases in the metabolites L-kynurenine and the neurotoxin quinolinic acid . These changes occur in human brain, blood, and systemic tissues during immune activation .
Pharmacokinetics
Quinolones, in general, have been found to have good tissue penetration, making them potent antimicrobial agents . More research is needed to understand the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Quinolin-3-ylmethanol.
Result of Action
The result of Quinolin-3-ylmethanol’s action is the inhibition of bacterial DNA synthesis, leading to cell death . This makes it a very effective way of killing bacteria . Resistance to quinolones is increasingly problematic, and alternative compounds are urgently needed .
Action Environment
The action, efficacy, and stability of Quinolin-3-ylmethanol can be influenced by various environmental factors. For instance, the synthesis protocols used to construct this compound can impact its environmental effects . Furthermore, the compound’s storage temperature can affect its stability . More research is needed to fully understand how environmental factors influence the action of Quinolin-3-ylmethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-3-ylmethanol can be achieved through several methods. One common approach involves the reduction of quinoline-3-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of Quinolin-3-ylmethanol may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors and catalytic hydrogenation methods may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Quinolin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of Quinolin-3-ylmethanol can lead to the formation of quinoline-3-methanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: Quinoline-3-methanol.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Comparaison Avec Des Composés Similaires
Quinolin-3-ylmethanol can be compared with other similar compounds such as:
Quinoline: The parent compound with a simpler structure lacking the hydroxymethyl group.
Quinoline-3-carboxaldehyde: An intermediate in the synthesis of Quinolin-3-ylmethanol.
Quinoline-3-carboxylic acid: The oxidized form of Quinolin-3-ylmethanol.
Uniqueness: Quinolin-3-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Propriétés
IUPAC Name |
quinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKQMOTLCGOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506084 | |
| Record name | (Quinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-51-7 | |
| Record name | (Quinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


